{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol
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Overview
Description
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol is an organic compound with a complex structure that includes an oxazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol typically involves the formation of the oxazole ring followed by the introduction of the phenyl group. One common method involves the reaction of an appropriate aldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and a propionate group.
Uniqueness
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol is unique due to its combination of an oxazole ring and a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
63285-64-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H17NO2/c1-9(2)12-8-16-13(14-12)11-6-4-3-5-10(11)7-15/h3-6,9,12,15H,7-8H2,1-2H3 |
InChI Key |
IUVVFXZUHSBRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2CO |
Origin of Product |
United States |
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